2-(Piperidin-4-ylmethyl)pyrimidine
Overview
Description
2-(Piperidin-4-ylmethyl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3, while the piperidine ring is a six-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of biological activities and are utilized in various therapeutic applications .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular functions .
Biochemical Pathways
Pyrimidine metabolism is a complex process that involves the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . Disruption of pyrimidine metabolism is closely related to cancer progression .
Result of Action
It’s known that pyrimidine derivatives can have a wide range of effects on cells, including anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
As a pyrimidine derivative, it may interact with enzymes, proteins, and other biomolecules in a manner similar to other pyrimidines . Specific interactions of 2-(Piperidin-4-ylmethyl)pyrimidine have not been reported in the literature.
Cellular Effects
Pyrimidine derivatives have been shown to have a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound have not been reported.
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrimidine derivatives . Specific mechanisms related to this compound have not been reported.
Metabolic Pathways
Pyrimidines are involved in a number of metabolic pathways, including those related to the synthesis and degradation of nucleotides . The specific pathways involving this compound have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine derivatives. One common method is the condensation of 2-methylpyrimidine with piperidine under specific conditions. The reaction may involve bromination, coupling, and catalytic hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal catalysts, acid catalysts, or nanocatalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield reduced pyrimidine derivatives .
Scientific Research Applications
2-(Piperidin-4-ylmethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-4-(piperidin-3-yl)pyrimidine hydrochloride
- N,N-Dimethyl-4-(piperidin-4-yl)pyrimidine-5-carboxamide hydrochloride
- 4,6-Diethyl-2-(piperazin-1-yl)pyrimidine hydrochloride .
Uniqueness
2-(Piperidin-4-ylmethyl)pyrimidine is unique due to its specific combination of a pyrimidine ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-4-12-10(13-5-1)8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJKACKDXHDGSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672951 | |
Record name | 2-[(Piperidin-4-yl)methyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811812-60-9 | |
Record name | 2-[(Piperidin-4-yl)methyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.